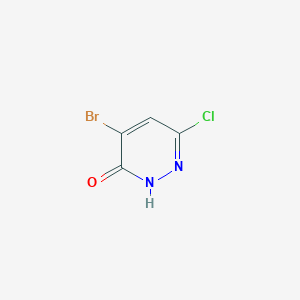
4-Bromo-6-chloropyridazin-3(2H)-one
Cat. No. B1339600
Key on ui cas rn:
933041-13-5
M. Wt: 209.43 g/mol
InChI Key: YUPQAGSTMGZXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08598174B2
Procedure details


A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 6-chloropyridazin-3(2H)-one (23, Bulletin of the Korean Chemical Society, 10(6) 614-17; 1989)) (4.00 g, 30.6 mmol), potassium bromide (10.9 g, 91.9 mmol), potassium acetate (4.51 g, 45.9 mmol) and water (36 mL). Bromine (14.6 g, 91.9 mmol) was added, and the reaction mixture was heated at reflux for 2 h. After this time, the reaction was cooled to room temperature and filtered. The filter cake was washed with a solution of sodium sulfite (7.66 g, 60.7 mmol) in water (400 mL) and again with water (300 mL). The collected solids were dried in a vacuum oven at 50° C. overnight to afford a 100% yield (6.40 g) of 24 as an off-white solid: mp 205-206° C.; 1H NMR (500 MHz, DMSO-d6) δ13.52 (br s, 1H), 8.19 (s, 1H); MS (ESI+) m/z 209.1 (M+H).


Name
potassium acetate
Quantity
4.51 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][N:7]=1.[Br-:9].[K+].C([O-])(=O)C.[K+].BrBr.S([O-])([O-])=O.[Na+].[Na+]>O>[Br:9][C:4]1[C:5](=[O:8])[NH:6][N:7]=[C:2]([Cl:1])[CH:3]=1 |f:1.2,3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(NN1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
10.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[K+]
|
Step Three
|
Name
|
potassium acetate
|
|
Quantity
|
4.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
14.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Five
|
Name
|
|
|
Quantity
|
7.66 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 h
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The collected solids were dried in a vacuum oven at 50° C. overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(NN=C(C1)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.4 g | |
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

